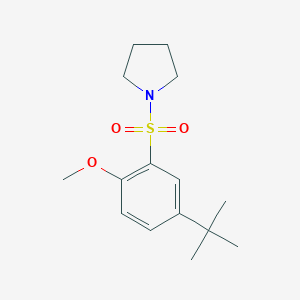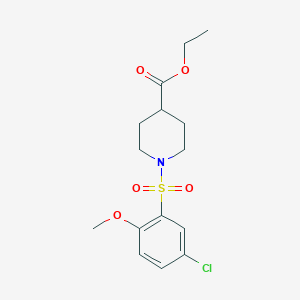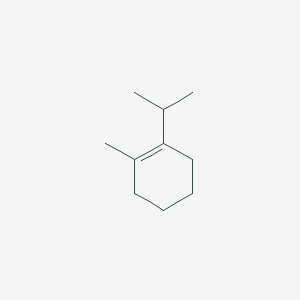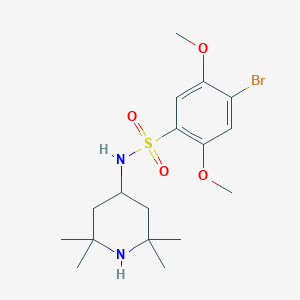![molecular formula C19H24N2O3S B225028 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, also known as MDP-2-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine acts as a dopamine transporter ligand by binding to the dopamine transporter and inhibiting dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have both therapeutic and recreational effects. Additionally, this compound has been shown to bind to sigma receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased dopamine levels in the synapse, increased locomotor activity, and potential neuroprotective effects. Studies have also shown that this compound may have antidepressant effects and may be a potential treatment for depression.
实验室实验的优点和局限性
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its potential neuroprotective effects, and its ability to act as a radioligand for imaging studies. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its potential side effects.
未来方向
There are several potential future directions for research on 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, including its use as a potential treatment for neurodegenerative diseases, its potential as a radioligand for imaging studies, and its potential as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine can be synthesized using several methods, including the reduction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine, the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine, and the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine with sodium hydride and iodomethane. The most commonly used method involves the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine in the presence of a palladium catalyst.
科学研究应用
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several potential applications in scientific research, including its use as a dopamine transporter ligand, a sigma receptor ligand, and a potential treatment for neurodegenerative diseases. Studies have shown that this compound has high affinity for the dopamine transporter and can be used as a radioligand for imaging studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Parkinson's disease and other neurodegenerative diseases.
属性
分子式 |
C19H24N2O3S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-11-18(24-3)19(12-15(14)2)25(22,23)21-10-5-4-8-17(21)16-7-6-9-20-13-16/h6-7,9,11-13,17H,4-5,8,10H2,1-3H3 |
InChI 键 |
LDIQUBQCZXVWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)






![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)